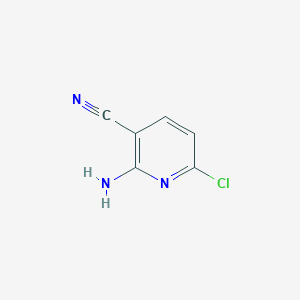

2-Amino-6-chloronicotinonitrile

Vue d'ensemble

Description

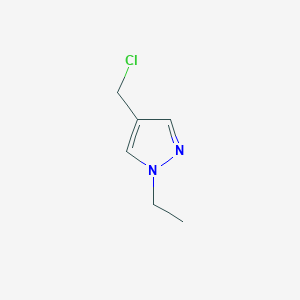

2-Amino-6-chloronicotinonitrile is a chemical compound that is part of the broader family of nicotinonitriles. These compounds are characterized by a pyridine ring, a nitrile group, and various substituents that can modify their chemical behavior and applications. While the provided papers do not directly discuss 2-amino-6-chloronicotinonitrile, they do provide insights into similar compounds and their synthesis, structure, and properties, which can be extrapolated to understand 2-amino-6-chloronicotinonitrile.

Synthesis Analysis

The synthesis of nicotinonitrile derivatives can be achieved through various methods. For instance, an eco-friendly catalytic route for synthesizing 2-amino-6-(2-oxo-2H-chromen-3-yl)-4-arylnicotinonitrile derivatives has been described using silica-supported perchloric acid under solvent-free conditions, which highlights the possibility of synthesizing related compounds in an environmentally benign manner . Additionally, electroorganic synthesis methods have been reported for the synthesis of 6-aminonicotinic acid, which could potentially be adapted for the synthesis of 2-amino-6-chloronicotinonitrile . Furthermore, a cyanide-free synthesis of α-iminonitriles from 2-aminopyridines suggests alternative routes that avoid toxic reagents .

Molecular Structure Analysis

The molecular structure of nicotinonitrile derivatives can be complex and diverse. Single crystal X-ray diffraction has been used to determine the structure of a related compound, 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile, revealing two independent molecules with similar geometric parameters . Such studies are crucial for understanding the molecular interactions and stability of these compounds, which can be informative for the analysis of 2-amino-6-chloronicotinonitrile.

Chemical Reactions Analysis

The reactivity of nicotinonitrile derivatives can be influenced by their functional groups. The presence of amino and nitrile groups can facilitate various chemical reactions, such as intermolecular dehydration reactions, which have been observed in the synthesis of α-iminonitriles . These reactions are important for the functionalization and further transformation of nicotinonitrile compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of nicotinonitrile derivatives are determined by their molecular structure. For example, quantum chemistry calculations have been performed to understand the properties of 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile, indicating that dispersion forces significantly affect the stability of its crystal structure . Such computational studies are essential for predicting the behavior of similar compounds like 2-amino-6-chloronicotinonitrile in various environments.

Applications De Recherche Scientifique

1. Application in Regioselective Palladium-Catalyzed Amination

2-Amino-6-chloronicotinonitrile has been utilized in a highly regioselective C-2 amination process facilitated by palladium(0). This process involves coupling with N-acetyl-masked aminoarenes, yielding 4-chloro-6-anilino nicotinonitrile compounds after in situ deprotection. The scope of these original conditions has been explored for their effectiveness and limitations (Delvare, Koza, & Morgentin, 2011).

2. Synthesis of Pyrido[2,3-c]-1,2-thiazine Ring System

The compound is instrumental in the synthesis of novel pyrido[2,3-c]-1,2-thiazine ring system. This synthesis involves the reaction of 2-chloronicotinonitrile with N-methylmethanesulfonamide, leading to the formation of spectrally distinct tautomers in solution, which are crucial for further chemical analysis and synthesis (Coppola & Hardtmann, 1979).

3. Preparation of Iminopyrido[3,2-e]pyrimidines

This compound has been used in the preparation of tricyclic fused ring iminopyrido[3,2-e]pyrimidines. The process involves treating 2-chloronicotinonitrile with primary amines, leading to the formation of various substituted cyclic amidines, which are then treated with cyanogen bromide to produce imino-pyrido[3,2-e]pyrimidines, a significant development in heterocyclic chemistry (Kwok, 1978).

4. Construction of 1,6-Naphthyridin-4-one Derivatives

2-Amino-6-chloronicotinonitrile has been a starting point for the development of a practical and scalable approach for constructing 3-substituted 5-chloro-1,6-naphthyridin-4-one derivatives. This method is crucial for the preclinical development of 1,6-naphthyridin-4-one-based MET-targeting antitumor drug candidates (Wang et al., 2020).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-amino-6-chloropyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3/c7-5-2-1-4(3-8)6(9)10-5/h1-2H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRPHIMYWMOWYFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C#N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20604988 | |

| Record name | 2-Amino-6-chloropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20604988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-6-chloronicotinonitrile | |

CAS RN |

52471-07-5 | |

| Record name | 2-Amino-6-chloropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20604988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.